molecular formula C5H13NO B100882 2-Amino-3-methyl-1-butanol CAS No. 16369-05-4

2-Amino-3-methyl-1-butanol

Cat. No.: B100882
CAS No.: 16369-05-4
M. Wt: 103.16 g/mol
InChI Key: NWYYWIJOWOLJNR-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-1-butanol (CAS: 16369-05-4 for DL-form; 4276-09-9 for R-enantiomer) is a chiral amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol. Structurally, it consists of a four-carbon butanol backbone with an amino group (-NH₂) at position 2 and a methyl branch (-CH₃) at position 3 (Figure 1). Its enantiomers, L-Valinol (S-configuration) and D-Valinol (R-configuration), are critical in asymmetric synthesis, catalysis, and material science .

Preparation Methods

Reduction of Valine to Valinol

The reduction of valine (2-amino-3-methylbutanoic acid) to valinol represents a direct and widely utilized synthetic route. Valine, an essential α-amino acid, undergoes reduction of its carboxylic acid group (-COOH) to a primary alcohol (-CH2OH) using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.

Mechanism and Reaction Conditions

The reaction typically proceeds in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere. LiAlH4 reacts with valine’s carboxyl group, forming an intermediate alkoxide that is subsequently protonated to yield valinol . For example, D-valine reduction produces (R)-(-)-valinol with high enantiomeric purity, while L-valine yields the (S)-(+)-enantiomer .

Yield and Purity Considerations

Industrial-scale reductions report yields exceeding 85%, with optical purity dependent on the starting valine’s enantiomeric excess. For instance, D-valinol synthesized via this method achieves ≥99% enantiomeric excess (e.e.) when starting from high-purity D-valine . Challenges include managing exothermic reactions and avoiding over-reduction byproducts.

Strecker Reaction and Subsequent Hydrolysis-Reduction

The Strecker reaction offers an alternative route starting from aldehydes, enabling scalable synthesis of racemic valinol. This method is particularly advantageous for producing DL-2-amino-3-methyl-1-butanol.

Synthetic Pathway

  • Strecker Reaction : Isobutyraldehyde reacts with sodium cyanide (NaCN) and ammonium chloride (NH4Cl) in aqueous ammonia to form 2-amino-3-methylbutyronitrile .
    Example:

    Isobutyraldehyde+NaCN+NH4Cl2-Amino-3-methylbutyronitrile(Yield: 87.4%)[2]\text{Isobutyraldehyde} + \text{NaCN} + \text{NH}_4\text{Cl} \rightarrow \text{2-Amino-3-methylbutyronitrile} \quad (\text{Yield: 87.4\%})
  • Hydrolysis to Amide : The nitrile intermediate is hydrolyzed using sodium hydroxide (NaOH) in methanol-water, catalyzed by acetone, yielding 2-amino-3-methylbutanamide .

  • Reduction to Alcohol : The amide is reduced to valinol using agents like LiAlH4 or catalytic hydrogenation.

Industrial Adaptations

Patents highlight optimized conditions for large-scale production, such as using dichloromethane for extraction and reduced-pressure distillation to isolate intermediates . This method avoids expensive chiral starting materials, making it cost-effective for racemic mixtures.

Resolution of Racemic Mixtures

Optically pure valinol enantiomers are obtained via resolution of racemic DL-valinol using chiral resolving agents.

Diastereomeric Salt Formation

Racemic valinol is treated with dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water, forming diastereomeric salts. The D-enantiomer preferentially crystallizes, achieving >98% optical purity after recrystallization .

Process Efficiency

Resolution yields depend on solvent polarity and temperature. For example, acetone-water mixtures at 0–5°C enhance salt solubility differences, yielding 92% pure D-valinol-L-DBTA complexes . Subsequent acidification and extraction recover free D-valinol.

Alternative Synthetic Routes

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts for enantioselective synthesis. For instance, ruthenium-based catalysts enable asymmetric hydrogenation of ketoximes to valinol, though industrial adoption remains limited due to catalyst costs .

Biocatalytic Methods

Enzymatic reduction of 3-methyl-2-oxobutanol using alcohol dehydrogenases offers an eco-friendly alternative. However, substrate availability and enzyme stability constraints hinder scalability .

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Optical Purity Reference
Valine ReductionD- or L-valineLiAlH4 reduction85–90%≥99% e.e.
Strecker ReactionIsobutyraldehydeStrecker → Hydrolysis → Reduction75–87%Racemic
ResolutionDL-valinolL-DBTA resolution70–80%98% e.e.
Catalytic AsymmetricKetoximesHydrogenation65–75%90–95% e.e.

Industrial Applications and Scalability

The Strecker route dominates industrial production due to low raw material costs (isobutyraldehyde: ~$5/kg) and minimal waste . In contrast, valine reduction is preferred for high-purity enantiomers in pharmaceuticals, albeit at higher costs (D-valine: ~$9/10g) . Resolution methods bridge these needs, offering moderate scalability for chiral intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 2-Amino-3-methylbutanal or 2-amino-3-methylbutanone.

    Reduction: 2-Amino-3-methylbutane.

    Substitution: 2-Chloro-3-methyl-1-butanol.

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block:
2-Amino-3-methyl-1-butanol serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its ability to form imines and oxazolines through reactions with aldehydes and nitriles makes it valuable in creating complex organic molecules. For instance, it has been utilized in the synthesis of 1-allyl-2-pyrroleimines, which are important intermediates in drug development .

Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against specific pathogens, making them potential candidates for developing new antibiotics .

Organic Synthesis

Ligand Development:
The compound is instrumental in preparing chiral ligands used in asymmetric catalysis. For example, chiral oxazoline-derived multidentate ligands containing cyclophosphazene moieties can be synthesized from this compound, facilitating various catalytic processes in organic synthesis .

Synthesis of Complex Molecules:
Its reactivity allows for the construction of complex molecules through diverse synthetic pathways. Notably, it has been applied in the total synthesis of natural products and bioactive compounds, showcasing its versatility as a synthetic intermediate .

Sensor Technology

Potentiometric Sensors:
Recent studies have explored the use of this compound in developing enantioselective potentiometric sensors. These sensors can differentiate between enantiomers of amino alcohols, providing valuable data for applications in food safety and environmental monitoring. The sensors utilize a polyvinyl chloride (PVC) membrane electrode modified with chiral materials to achieve high selectivity and sensitivity .

Case Studies and Research Findings

Study Application Findings
MDPI Study (2019)Enantioselective SensorsDeveloped a potentiometric sensor using this compound for selective recognition of enantiomers .
Sigma-Aldrich ApplicationsOrganic SynthesisDemonstrated the use of this compound in synthesizing imines and oxazolines .
DrugBank InsightsPharmaceutical UsesHighlighted its role as a chiral building block in drug synthesis and potential antimicrobial applications .

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-butanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 30–36°C (varies by enantiomer)
  • Boiling Point : 81°C at 8 mmHg (S-enantiomer)
  • Storage : Requires refrigeration (0–6°C) due to sensitivity .

Comparison with Structurally Similar Compounds

2-Amino-1-butanol

Molecular Formula: C₄H₁₁NO | MW: 89.14 g/mol Structural Differences: Lacks the methyl group at position 3, reducing steric hindrance. Key Comparisons:

  • Reactivity: Less steric hindrance improves ion-exchange recognition in sensors compared to 2-amino-3-methyl-1-butanol .
  • Physical Properties : Lower molecular weight correlates with reduced boiling/melting points.
  • Applications : Used in surfactants and corrosion inhibitors, but less prevalent in chiral synthesis due to simpler structure.

2-Amino-2-methyl-1-propanol

Molecular Formula: C₄H₁₁NO | MW: 89.14 g/mol Structural Differences: Methyl group at position 2 instead of 3. Key Comparisons:

  • Directing Groups: Forms N,O-bidentate ligands for metal-catalyzed C–H functionalization, unlike this compound, which is bulkier and less suited for such roles .
  • Steric Effects : The 2-methyl branch creates different spatial constraints, affecting coordination chemistry.

Valinol Enantiomers (L- and D-Forms)

L-Valinol (S-enantiomer) and D-Valinol (R-enantiomer) are stereoisomers of this compound. Key Comparisons:

  • Optical Activity: L-Valinol: Specific rotation +16.0° . D-Valinol: Specific rotation -16.0° .
  • Applications: L-Valinol: Preferred in ZnO sol-gel synthesis due to stereoselective interactions . D-Valinol: Used in peptide synthesis and as a chiral resolving agent .

3-Methyl-1-butanol (Isoamyl Alcohol)

Molecular Formula: C₅H₁₂O | MW: 88.15 g/mol Structural Differences: Lacks the amino group, making it a primary alcohol. Key Comparisons:

  • Polarity: Lower polarity due to absence of -NH₂, leading to higher volatility (boiling point: 131°C vs. 81°C for this compound).
  • Applications: Primarily a solvent or flavoring agent, unlike the catalytic and material science uses of amino alcohols.

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₅H₁₃NO 103.16 30–36 81 (8 mmHg) Asymmetric catalysis, ZnO films
2-Amino-1-butanol C₄H₁₁NO 89.14 Not reported Not reported Surfactants, sensors
2-Amino-2-methyl-1-propanol C₄H₁₁NO 89.14 Not reported Not reported Bidentate ligands
L-Valinol C₅H₁₃NO 103.16 30–32 81 (8 mmHg) Chiral synthesis
3-Methyl-1-butanol C₅H₁₂O 88.15 -117 131 Solvent, flavoring

Research Findings and Implications

Steric and Electronic Effects: The methyl group at position 3 in this compound introduces steric hindrance, reducing its efficacy in ion-exchange sensors compared to 2-amino-1-butanol .

Enantiomer-Specific Applications: L-Valinol’s S-configuration is critical for enantioselective interactions in catalysis, while D-Valinol’s R-form is exploited in resolving racemic mixtures .

Safety Profiles: this compound is a combustible solid requiring careful handling , whereas non-amino analogs like 3-methyl-1-butanol pose fewer storage risks .

Biological Activity

2-Amino-3-methyl-1-butanol (also known as valinol) is a chiral amino alcohol with significant biological activities, particularly in the fields of antimicrobial and metabolic engineering. Its structural characteristics and interactions with biological systems make it a compound of interest for various applications.

Chemical Structure and Properties

  • Molecular Formula : C5_5H13_{13}NO
  • Molecular Mass : 103.17 g/mol
  • CAS Number : 16369-05-4

This compound features an amino group, a hydroxyl group, and a branched carbon chain, which contribute to its reactivity and biological functions.

Antimicrobial Activity

Recent studies have highlighted the role of this compound in the synthesis of antimicrobial lipopeptides. One notable example is the lipopeptide brevibacillin, which incorporates this compound as a modified amino acid residue. Brevibacillin exhibits potent antimicrobial activity against various drug-resistant bacteria and foodborne pathogens, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Listeria monocytogenes1 - 8 μg/mL
Bacillus cereus1 - 8 μg/mL
Alicyclobacillus acidoterrestris1 - 8 μg/mL

Brevibacillin's effectiveness against these pathogens suggests that this compound can enhance the antimicrobial properties of lipopeptides, making it a valuable component in developing new antimicrobial agents .

Metabolic Engineering Applications

In metabolic engineering, this compound has been utilized to enhance the production of higher alcohols, such as 3-methyl-1-butanol, through engineered strains of Escherichia coli. A study demonstrated that by applying selective pressure towards L-leucine biosynthesis, researchers developed a strain capable of producing significant amounts of 3-methyl-1-butanol:

Parameter Value
Initial Yield0.11 g/g glucose
Final Titer9.5 g/L
Production Time60 hours

This approach not only showcases the potential of this compound in biofuel production but also emphasizes its role in metabolic pathways linked to alcohol synthesis .

Case Study 1: Antimicrobial Lipopeptide Synthesis

A study focused on the isolation and structural elucidation of brevibacillin revealed that the incorporation of this compound significantly contributed to the antimicrobial efficacy of the resulting lipopeptide. The research involved advanced techniques such as mass spectrometry and nuclear magnetic resonance to confirm the structure and function of the synthesized lipopeptide .

Case Study 2: Enhanced Alcohol Production

Another investigation into metabolic engineering demonstrated how mutagenesis could lead to enhanced production levels of 3-methyl-1-butanol in E. coli. The study provided insights into how altering metabolic pathways can leverage compounds like this compound for improved biofuel yields .

Q & A

Q. Basic: What are the common synthetic routes for 2-Amino-3-methyl-1-butanol?

Methodological Answer:
this compound (synonymous with Valinol) is typically synthesized via:

  • Reductive Amination : Reacting 3-methyl-1-butanol with ammonia under catalytic hydrogenation conditions .
  • Chiral Resolution : Separation of racemic mixtures using chiral auxiliaries or enzymes to isolate enantiomers (e.g., (S)-(+)- or (R)-(−)-forms) .
  • Grignard Reactions : Alkylation of amino alcohols with organomagnesium reagents, followed by hydrolysis .
    Standard purity validation involves HPLC (≥98% purity) and melting point analysis (e.g., 30–34°C for (S)-(+)-isomer) .

Q. Advanced: How can enantioselective synthesis of this compound be optimized for chiral purity?

Methodological Answer:
Advanced strategies include:

  • Asymmetric Catalysis : Using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to achieve high enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipases or transaminases selectively modify one enantiomer, leaving the desired isomer intact .
  • Isotopic Labeling : Incorporating ¹⁴C or ³H isotopes for tracer studies, requiring stringent purification via preparative HPLC .
    Characterization via circular dichroism (CD) and chiral GC-MS ensures >99% ee .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Standard methods include:

  • GC-MS : Quantifies volatile derivatives (e.g., silylated forms) with detection limits <1 ppm .
  • ¹H/¹³C NMR : Confirms structural integrity (e.g., δ 1.2 ppm for methyl groups, δ 3.5 ppm for hydroxyl) .
  • Melting Point Analysis : Validates purity (e.g., 32–36°C for (R)-(−)-isomer) .

Q. Advanced: How to resolve data contradictions in enantiomer ratios reported across studies?

Methodological Answer:
Discrepancies often arise from:

  • Chromatographic Conditions : Column type (e.g., Chiralcel OD vs. AD-H) impacts separation efficiency. Validate using multiple columns .
  • Sample Preparation : Trace moisture can induce racemization. Use anhydrous solvents and inert atmospheres .
  • Inter-lab Calibration : Cross-validate with reference standards (e.g., NIST-certified samples) .

Q. Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage : 0–6°C in airtight containers under nitrogen to prevent oxidation .
  • Stability Monitoring : Periodic FT-IR analysis detects carbonyl formation from degradation .
  • Shelf Life : Typically 12–18 months when stored correctly .

Q. Advanced: What degradation pathways occur under extreme pH or temperature?

Methodological Answer:

  • Acidic Conditions : Protonation of the amine group leads to intramolecular cyclization, forming oxazolidine derivatives. Monitor via LC-MS .
  • High Temperatures (>50°C) : Dehydration generates Schiff bases. Stabilize using radical scavengers (e.g., BHT) .
  • Oxidative Stress : Catalyzes hydroxyl group oxidation; mitigate with antioxidants (e.g., ascorbic acid) .

Q. Basic: What are the applications of this compound in organic synthesis?

Methodological Answer:

  • Chiral Building Block : Synthesize β-amino alcohols for pharmaceuticals (e.g., antivirals) .
  • Ligand Synthesis : Prepare transition metal catalysts for asymmetric hydrogenation .
  • Peptide Mimetics : Incorporate into pseudopeptide backbones to enhance bioavailability .

Q. Advanced: How is this compound utilized in enzyme-mediated reactions?

Methodological Answer:

  • Biocatalysis : Transaminases convert ketone precursors (e.g., 3-methyl-1-butanol) to enantiopure amine products .
  • Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Pd) and enzymes to achieve >90% yield and ee .
  • Immobilized Systems : Encapsulate enzymes in MOFs or silica gels for reusable reactors .

Q. Basic: How to verify the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases .
  • Polarimetry : Measure specific rotation ([α]D²⁵ = +9.5° for (S)-(+)-isomer) .

Q. Advanced: What protocols enable isotope-labeled this compound synthesis?

Methodological Answer:

  • ¹⁴C-Labeling : Introduce ¹⁴C via reductive amination of ¹⁴C-ammonia and 3-methyl-1-butanol. Purify via radiochemical HPLC .
  • Tritiation : Catalytic exchange with ³H₂ gas, followed by purification using flash chromatography .

Properties

IUPAC Name

2-amino-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NWYYWIJOWOLJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO
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DSSTOX Substance ID

DTXSID70862814
Record name (+/-)-Valinol
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Molecular Weight

103.16 g/mol
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CAS No.

16369-05-4, 473-75-6, 2026-48-4
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Record name L-2-amino-3-methylbutan-1-ol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-3-methyl-1-butanol
2-Amino-3-methyl-1-butanol
2-Amino-3-methyl-1-butanol
2-Amino-3-methyl-1-butanol
2-Amino-3-methyl-1-butanol
2-Amino-3-methyl-1-butanol

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